molecular formula C7H7NO B1660228 4-Oxocyclohex-1-ene-1-carbonitrile CAS No. 73453-61-9

4-Oxocyclohex-1-ene-1-carbonitrile

Cat. No.: B1660228
CAS No.: 73453-61-9
M. Wt: 121.14 g/mol
InChI Key: RTJYIRMFYYDFQJ-UHFFFAOYSA-N
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Description

4-Oxocyclohex-1-ene-1-carbonitrile (CAS 25017-78-1) is a high-value cyclic oxonitrile with a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol . This compound serves as a versatile and critical building block in organic synthesis. Its structure, featuring an electrophilic enone system adjacent to an electron-withdrawing nitrile group, makes it a reactive scaffold for constructing complex molecules . It is a key precursor in synthesizing functionalized pyrazole derivatives, which are evaluated for their insecticidal activity against pests such as the cotton leafworm ( Spodoptera littoralis ) . The synthetic utility of this oxonitrile is well-documented; for instance, it can be efficiently prepared via the cyanation-elimination of 2-bromo-2-cyclohexen-1-one . As a synthon, it readily undergoes a variety of chemical transformations, including nucleophilic addition and cyclization reactions, facilitating the exploration of novel chemical space in medicinal and agrochemical research . This product is intended for research applications and is For Research Use Only . It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJYIRMFYYDFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597013
Record name 4-Oxocyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73453-61-9
Record name 4-Oxocyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Oxocyclohex 1 Ene 1 Carbonitrile and Its Analogs

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer efficient and atom-economical routes to complex molecules in a single operation, avoiding the isolation of intermediates and reducing waste. These strategies are particularly valuable for constructing densely functionalized cyclic systems like 4-Oxocyclohex-1-ene-1-carbonitrile.

One-Pot Synthesis Strategies

One-pot syntheses combine multiple reaction steps in a single flask, streamlining the synthetic process. The synthesis of functionalized cyclohexenones can be achieved through various one-pot tandem reactions. For instance, a highly stereoselective tandem Michael addition-Wittig reaction has been developed for the synthesis of multifunctional 6-carboxycyclohex-2-en-1-ones. organic-chemistry.org This reaction, catalyzed by a chiral secondary amine in the presence of additives like LiClO4 and DABCO, proceeds with excellent diastereo- and enantioselectivities. organic-chemistry.org Although not directly producing the title compound, this methodology highlights the potential of one-pot strategies in accessing highly substituted cyclohexenone cores.

Another example involves the one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides, which proceeds through a sequence of condensation, cyclization, and dehydrogenation under metal-free conditions, using molecular oxygen as the oxidant. rsc.org While the final product is a carbazole, the initial steps involve the manipulation of the cyclohexanone (B45756) core, demonstrating the versatility of one-pot approaches starting from simple cyclic ketones.

Catalyst/ReagentReactantsProduct TypeYield (%)Ref
Chiral secondary amine, LiClO4, DABCO(3-carboxy-2-oxopropylidene)triphenylphosphorane, α,β-unsaturated aldehydes6-carboxycyclohex-2-en-1-onesup to >50:1 dr, 86-99% ee organic-chemistry.org
None (metal-free)Cyclohexanones, Arylhydrazine hydrochloridesCarbazolesModerate to good rsc.org

Tandem Michael Addition/Imino-Nitrile Cyclization

While a direct tandem Michael addition/imino-nitrile cyclization leading to this compound is not extensively documented, related tandem reactions that construct the cyclohexenone ring are well-established. The Robinson annulation, for example, is a classic tandem reaction that involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgmasterorganicchemistry.compressbooks.pub This powerful ring-forming strategy utilizes a ketone and a methyl vinyl ketone to generate a six-membered ring with an α,β-unsaturated ketone functionality. wikipedia.org The mechanism begins with the Michael addition of a ketone enolate to an α,β-unsaturated ketone, forming a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to yield the cyclohexenone product. masterorganicchemistry.compressbooks.pubjk-sci.com

A related concept is the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles catalyzed by a base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orglscollege.ac.inchem-station.com This reaction is particularly useful for the formation of five- to eight-membered rings. chem-station.com The mechanism involves the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group within the same molecule, leading to a cyclic iminonitrile that tautomerizes to the more stable enamine. scribd.com Subsequent hydrolysis yields the desired cyclic ketone.

These tandem methodologies, while not strictly following an imino-nitrile cyclization pathway in all cases, represent powerful strategies for the construction of the core 4-oxocyclohexene ring system, often with high stereocontrol. organic-chemistry.org

Ozonolysis-Aldol Cyclization Sequences

A notable and efficient method for the synthesis of 4-oxocyclohexene-1-carbonitrile analogs is the domino ozonolysis-intramolecular aldol cyclization sequence. This strategy has been successfully employed in the preparation of 1-oxo-2-cyclohexenyl-2-carbonitrile, a close analog of the title compound. organic-chemistry.org The reaction commences with the ozonolysis of a cyclopenteneacetonitrile derivative. organic-chemistry.org

The process involves passing ozone through a solution of the starting material, typically in a solvent like dichloromethane (B109758) at low temperatures (-78 °C), to cleave the double bond of the cyclopentene (B43876) ring. organic-chemistry.org This cleavage results in the formation of an intermediate ozonide, which upon workup with a reducing agent such as dimethyl sulfide, yields a dicarbonyl compound. organic-chemistry.org The subsequent intramolecular aldol condensation of this intermediate, often promoted by the reaction conditions or with the addition of a base or acid, leads to the formation of the six-membered cyclohexenone ring. organic-chemistry.org This cyclization is followed by dehydration to afford the final α,β-unsaturated nitrile. This domino sequence is a powerful tool for converting five-membered rings into six-membered cyclic oxonitriles. organic-chemistry.org

Starting MaterialReagentsProductYield (%)Ref
1-Cyclopenteneacetonitrile1. O3, CH2Cl2, -78 °C; 2. (CH3)2S1-Oxo-2-cyclohexenyl-2-carbonitrileNot specified organic-chemistry.org

Halogenation-Cyanation Approaches

Halogenation-cyanation strategies provide a direct route to introduce the nitrile functionality onto a pre-existing cyclic enone scaffold. This typically involves the introduction of a halogen at the desired position, followed by its substitution with a cyanide group.

Bromination and Cyanation of Cyclic Enones

The synthesis of α,β-unsaturated nitriles can be achieved through the bromination of a cyclic enone followed by a cyanation reaction. The bromination of cyclic enones can be performed using various reagents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or a base. The subsequent displacement of the bromide with a cyanide source, such as copper(I) cyanide or zinc cyanide with a palladium catalyst, introduces the nitrile group.

For instance, the reaction of an aryl halide with zinc cyanide in the presence of a palladium catalyst is an effective method for cyanation. nih.gov This transformation can be carried out in a pressure tube at elevated temperatures. nih.gov While this example illustrates the cyanation of an aryl halide, similar principles can be applied to vinyl halides, such as a bromo-substituted cyclohexenone.

ReactantReagentsProduct TypeRef
Aryl halideZn(CN)2, Pd catalyst, DMFAryl nitrile nih.gov

Dehydrohalogenation Mechanisms in Synthetic Routes

Dehydrohalogenation is a crucial elimination reaction in the synthesis of alkenes and is often employed in the final step of creating the α,β-unsaturation in the cyclohexenone ring. chem-station.com This reaction involves the removal of a hydrogen halide from a substrate. chem-station.com The mechanism of dehydrohalogenation can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway, largely dependent on the substrate structure, the base used, and the reaction conditions.

In the context of synthesizing this compound from a halogenated precursor, such as a brominated cyclohexanonecarbonitrile, treatment with a base would be required. A strong, non-nucleophilic base is typically used to favor the E2 mechanism. The E2 mechanism is a one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the halogen (the β-carbon), and simultaneously, the electrons from the C-H bond move to form a new π-bond, and the halide ion departs as a leaving group. wikipedia.org This concerted mechanism requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap.

The choice of base is critical. For instance, a small, strong base like sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695) often leads to the more substituted (Zaitsev) alkene as the major product. Conversely, a bulky base, such as potassium tert-butoxide, tends to favor the formation of the less substituted (Hofmann) alkene due to steric hindrance. In the synthesis of this compound, the desired product is the thermodynamically more stable conjugated system, which is typically favored under equilibrium conditions or with the appropriate choice of base and reaction conditions.

Organocatalytic and Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry offers a robust toolkit for the formation of functionalized cyclic molecules. Organocatalytic and transition metal-catalyzed reactions are at the forefront of these methodologies, enabling the construction of the this compound framework through elegant and efficient pathways.

Organocatalyzed Processes for Enantioselective Product Formation

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules without relying on metal catalysts. For the construction of chiral cyclohexenone frameworks, asymmetric Michael additions are a cornerstone. The synthesis of enantiomerically enriched substituted cyclohexenones can be achieved by reacting cyclic ketones with α,β-unsaturated compounds, catalyzed by chiral secondary amines like proline or its derivatives. youtube.com This process operates through the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the Michael acceptor, with the catalyst's chiral environment directing the stereochemical outcome of the reaction.

Another powerful approach is the use of bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a basic moiety like a tertiary amine. mdpi.comnih.gov In the context of synthesizing a molecule like this compound, a plausible strategy involves the asymmetric Michael addition of a cyanide source to a cyclohexenone precursor. The bifunctional catalyst can activate both the nucleophile (cyanide) and the electrophile (the enone) simultaneously through hydrogen bonding and Brønsted base activation, facilitating the carbon-carbon bond formation with high stereocontrol. nih.gov For instance, a tandem Michael addition-Wittig reaction has been used to construct highly functionalized and chiral cyclohexenones from α,β-unsaturated aldehydes, demonstrating the power of organocatalysis in building the core ring structure with excellent diastereo- and enantioselectivities. organic-chemistry.org

Palladium-Catalyzed Transformations

Palladium catalysis offers a versatile and highly efficient means of forming carbon-carbon and carbon-heteroatom bonds. A key strategy for introducing the nitrile group onto the cyclohexenone ring to form this compound is through the cyanation of a vinyl triflate precursor. The corresponding triflate, 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate, can be synthesized from the parent 1,4-cyclohexanedione. This triflate serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.

The cyanation reaction can be carried out using a palladium catalyst, such as one derived from a palladium(II) precatalyst and a suitable ligand, with a cyanide source like zinc cyanide (Zn(CN)₂). organic-chemistry.org These reactions are known to proceed under mild conditions and exhibit broad functional group tolerance. nih.gov This method avoids the use of more toxic cyanide reagents and has been successfully applied to a wide range of (hetero)aryl halides and triflates, often in aqueous media, highlighting its potential for greener synthetic processes. organic-chemistry.orgnih.gov Beyond cyanation, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are instrumental in building the carbon skeleton of complex cyclohexenone analogues by coupling various organic fragments. acs.orgnobelprize.org

Biocatalytic Strategies for Asymmetric Synthesis

Biocatalysis provides an increasingly powerful alternative to traditional chemical methods, offering exceptional selectivity under mild, environmentally benign conditions. Enzymes from various classes have been harnessed for the asymmetric synthesis of chiral cyclohexanone and cyclohexenone derivatives.

Enoate Reductase (ERED)-Catalyzed Chiral Reductions

Enoate reductases (EREDs), also known as ene reductases, are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones, esters, and nitriles. This makes them ideal for the stereoselective synthesis of chiral cyclohexanones from cyclohexenone precursors. In a process analogous to the reduction of this compound, EREDs have been successfully employed for the reduction of the isomeric 3-oxocyclohex-1-ene-1-carbonitrile.

Screening of a panel of EREDs can identify catalysts capable of reducing the C=C double bond to furnish the chiral (S)- or (R)-3-oxocyclohexanecarbonitrile with high enantiomeric excess. The reaction requires a nicotinamide (B372718) cofactor, such as NADH or NADPH, which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose) to make the process economically viable. While scalability can sometimes be a challenge, this enzymatic approach provides direct access to the chiral saturated ketone core.

Enzymatic Resolution Techniques (Lipase and Nitrilase Mediated)

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures into their constituent enantiomers. Both lipases and nitrilases are effective catalysts for this purpose.

Lipase-Mediated Resolution: A common strategy for resolving cyclic ketones involves a reduction-resolution sequence. First, the ketone group of racemic this compound is chemically reduced (e.g., using sodium borohydride) to produce the corresponding racemic alcohol, 4-hydroxycyclohex-1-ene-1-carbonitrile. This racemic alcohol can then be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia. The lipase catalyzes an enantioselective acylation (transesterification) in the presence of an acyl donor (e.g., vinyl acetate). One enantiomer of the alcohol is acylated much faster than the other, allowing for the separation of the slower-reacting alcohol enantiomer from the newly formed ester enantiomer. nih.govnih.gov This technique is robust and has been applied to a wide variety of racemic alcohols. nih.gov

Nitrilase-Mediated Resolution: Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids. They can be highly enantioselective, making them suitable for the kinetic resolution of racemic nitriles. researchgate.net For a substrate like this compound, a nitrilase could selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted nitrile enantiomer in high enantiomeric purity. A related approach is the desymmetrization of prochiral dinitriles, where a nitrilase selectively hydrolyzes one of two nitrile groups to create a chiral cyano-acid product with high enantiomeric excess. nih.govrsc.orgnih.gov This strategy highlights the potential of nitrilases to create chiral centers from achiral or racemic precursors.

Enzyme TypeResolution StrategySubstrate TypeProduct(s)
Lipase Kinetic Resolution (Acylation)Racemic AlcoholEnantiopure Alcohol + Enantiopure Ester
Nitrilase Kinetic Resolution (Hydrolysis)Racemic NitrileEnantiopure Nitrile + Chiral Carboxylic Acid
Nitrilase DesymmetrizationProchiral DinitrileChiral Cyano-acid

Peroxygenase-Catalyzed Allylic Oxidations

Unspecific peroxygenases (UPOs) are remarkable heme-containing enzymes that can perform a wide range of oxidation reactions, including hydroxylations and epoxidations, using hydrogen peroxide as the oxidant. organic-chemistry.org A key application relevant to the synthesis of this compound is the allylic oxidation of a cyclohexene (B86901) backbone.

In a notable example, UPOs have been used to catalyze the direct allylic oxidation of cyclohexene-1-nitrile to produce 3-oxocyclohex-1-ene-1-carbonitrile. This reaction introduces the crucial ketone functionality onto the cyclohexene ring with high chemo- and regioselectivity. The process is attractive as it often proceeds in aqueous media without the need for organic cosolvents and can be performed at high substrate loadings. By screening a panel of UPOs, researchers can identify enzymes that provide high conversion and selectivity for the desired product. This biocatalytic C-H activation step represents a highly efficient and green method for constructing the oxo-cyclohexene carbonitrile scaffold.

Derivatization Strategies for Structural Modification

The scaffold of this compound serves as a versatile platform for extensive structural modifications. Its inherent chemical functionalities—an α,β-unsaturated nitrile and a ketone—provide reactive sites for a multitude of chemical transformations. These modifications are crucial for developing a library of analogs with diverse chemical properties. Derivatization strategies primarily focus on two key areas: the construction of elaborate heterocyclic systems fused to the cyclohexene core and the introduction of a wide array of substituents at various positions on the ring.

The reactive nature of this compound and its precursors allows for its use in constructing complex, fused heterocyclic architectures. These reactions often proceed through multi-step sequences or cascade reactions, leading to the formation of novel polycyclic systems.

One significant application involves the synthesis of quinoline-based structures. The cyclohexanone moiety can participate in cyclization reactions to form a quinoline (B57606) ring system. For instance, a Pfitzinger-type reaction can be envisioned where the cyclohexanone part of the molecule reacts with an isatin (B1672199) derivative under basic conditions to yield a carboxylic acid, which can be further transformed. uj.edu.pl More directly, reactions of related cyclohexanones with aminocrotononitrile derivatives are known to produce tetrahydroquinolines. Following the formation of the quinoline core, the nitrile group can be utilized for further annulation, such as the construction of a pyrazole (B372694) ring. The reaction of an appropriately substituted quinoline with hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing pyrazolo[3,4-b]quinoline systems. ijirset.com This multi-step approach transforms the simple monocyclic starting material into a complex tetracyclic heteroaromatic system.

Furthermore, precursors like cyclohexane-1,4-dione, which shares the core cyclohexanone feature, are used to synthesize other heterocyclic systems like chromenes and thiazoles. nih.gov For example, the reaction of cyclohexane-1,4-dione with malononitrile (B47326) and an aldehyde yields a tetrahydro-4H-chromene derivative. nih.gov This highlights the potential of the cyclohexanone framework in building diverse heterocyclic compounds.

Table 1: Synthesis of Heterocyclic Derivatives from Cyclohexanone Precursors

Starting MaterialReagentsProductHeterocyclic System
Cyclohexane-1,4-dioneMalononitrile, Benzaldehyde, Triethylamine2-Amino-7-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileChromene
2-Chloro-3-formylquinolineHydrazine hydrate, Ethanol, TriethylaminePyrazolo[3,4-b]quinolinePyrazoloquinoline
Cyclohexan-1,4-dionePhenylisothiocyanate, Elemental Sulfur, Triethylamine3-Phenyl-2-thioxo-2,3,4,5-tetrahydrobenzo[d]thiazol-6(7H)-oneThiazole

The introduction of various substituents onto the this compound framework is readily achieved through reactions targeting the activated double bond and the carbonyl group. researchgate.net These modifications are essential for tuning the molecule's steric and electronic properties.

The α,β-unsaturated system is highly susceptible to conjugate addition reactions (Michael addition). researchgate.net This allows for the introduction of a substituent at the C-2 position of the cyclohexene ring. A wide range of nucleophiles, including organocuprates (Gilman reagents), can be employed for this purpose, adding alkyl or aryl groups with high efficiency. youtube.com

A particularly powerful strategy involves the sequential 1,2- and 1,4-addition of Grignard reagents. researchgate.net This one-pot method allows for the introduction of two different substituents. The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon (1,2-addition), forming a tertiary alcohol. The subsequent addition of a second Grignard reagent, often in the presence of a copper catalyst, proceeds via conjugate addition (1,4-addition) to the α,β-unsaturated system. The resulting intermediate is a C-magnesiated nitrile, which can be trapped by various electrophiles, such as alkyl halides, to introduce a third point of diversity. researchgate.netresearchgate.net The stereochemical outcome of this final alkylation step is dependent on the nature of the electrophile used. researchgate.net

Annulation strategies have also been developed, providing access to bicyclic and tricyclic nitrile structures. researchgate.net These methods expand the structural diversity achievable from this versatile starting material.

Table 2: Derivatization Reactions of this compound

Reaction TypeReagentsPosition(s) ModifiedType of Substituent Introduced
Conjugate AdditionR₂CuLi (Gilman Reagent)C-2Alkyl, Aryl
Sequential Addition1. R-MgBr 2. R'-MgBr/Cu(I) 3. E⁺ (e.g., CH₃I)C-4, C-2Two different R groups and an electrophile
AlkylationBase, R-XC-3 (α to carbonyl)Alkyl
CycloadditionDieneC-1, C-2Fused Carbocyclic Ring

Mechanistic Insights and Reactivity Profiles of 4 Oxocyclohex 1 Ene 1 Carbonitrile

Nucleophilic and Electrophilic Reactivity at Key Functional Groups

The unique arrangement of functional groups in 4-Oxocyclohex-1-ene-1-carbonitrile dictates its reactivity. The electron-withdrawing nature of the nitrile group and the ketone's carbonyl group polarizes the molecule, creating electrophilic centers at the carbonyl carbon, the carbon of the nitrile group, and the β-carbon of the α,β-unsaturated system. libretexts.orgopenstax.org This electronic setup allows for a range of nucleophilic attacks.

Due to the presence of an α,β-unsaturated ketone system, this compound is an excellent Michael acceptor. libretexts.org This means it can undergo 1,4-conjugate addition reactions where a nucleophile attacks the β-carbon of the double bond. libretexts.orgyoutube.com This type of reaction is favored by "soft" nucleophiles. youtube.com

The reaction of this compound with Grignard reagents is complex. While Grignard reagents typically add directly to the carbonyl carbon (1,2-addition) in α,β-unsaturated ketones, they can also participate in conjugate additions (1,4-addition). stackexchange.com Research has shown that sequential carbonyl addition followed by conjugate addition of Grignard reagents to 3-oxocyclohex-1-ene-1-carbonitrile (a related compound) can generate C-magnesiated nitriles. researchgate.net These intermediates can then be trapped by various electrophiles. researchgate.net

The initial addition of a Grignard reagent can occur at the carbonyl group. A second equivalent of a Grignard reagent can then add in a conjugate fashion to the α,β-unsaturated nitrile. This sequential addition leads to the formation of a C-magnesiated nitrile intermediate, which is a powerful tool for further synthetic transformations. researchgate.net

Table 1: Grignard Reagent Additions to this compound

Reagent Addition Type Intermediate Subsequent Reaction
Grignard Reagent (1st equivalent)1,2-Addition to KetoneMagnesium Alkoxide-
Grignard Reagent (2nd equivalent)1,4-Conjugate AdditionC-Magnesiated NitrileTrapping with Electrophiles

A fascinating aspect of the chemistry of C-magnesiated nitriles derived from compounds like this compound is the stereoselectivity observed in subsequent reactions with electrophiles. The stereochemical outcome of these alkylations and acylations is highly dependent on the nature of the electrophile used. researchgate.net

Studies on C-magnesiated nitriles generated from a similar substrate, 3-oxo-1-cyclohexene-1-carbonitrile, have revealed that:

Alkylation with alkyl halides, sulfonates, and unstrained ketones proceeds with retention of the C-Mg bond's configuration. researchgate.net

Acylation with aldehydes and acyl cyanides occurs with inversion of stereochemistry. researchgate.net

Mechanistic investigations suggest that stereoelectronic effects are the primary controlling factor for most electrophiles. researchgate.net However, for certain electrophiles like allylic, benzylic, and cyclopropyl (B3062369) halides, single-electron-transfer (SET) processes may be involved. researchgate.net

Table 2: Stereoselectivity of Reactions of C-Magnesiated Nitriles

Electrophile Stereochemical Outcome Proposed Mechanism
Alkyl HalidesRetentionStereoelectronic Control
SulfonatesRetentionStereoelectronic Control
Unstrained KetonesRetentionStereoelectronic Control
AldehydesInversionStereoelectronic Control
Acyl CyanidesInversionStereoelectronic Control
Allylic/Benzylic/Cyclopropyl HalidesVariesSingle-Electron-Transfer (SET)

The ketone functionality in this compound can be selectively reduced. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the nitrile group or the carbon-carbon double bond. Standard reducing agents for ketones can be employed, though the specific conditions would need to be optimized to achieve the desired chemoselectivity.

The ketone group in this molecule is already in a relatively high oxidation state. Further oxidation would require cleavage of a carbon-carbon bond, which is generally not a facile process under standard conditions. Specific and powerful oxidizing agents would be necessary to achieve such a transformation, and the reaction would likely lead to the opening of the cyclohexene (B86901) ring.

The nitrile group (–C≡N) is generally not a good leaving group for nucleophilic substitution reactions on an sp²-hybridized carbon. Direct displacement of the nitrile group by a nucleophile is challenging. However, the nitrile group can be transformed into other functional groups through reactions like hydrolysis or reduction. For instance, acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid or a carboxylate salt, respectively. openstax.org Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, would yield a primary amine. openstax.org

Conjugate Additions (Michael Acceptor Properties)

Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereocontrolled, step. For this compound, its unique electronic and structural features make it a versatile participant in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile, which is typically an alkene substituted with electron-withdrawing groups. mnstate.edumasterorganicchemistry.com The electron-withdrawing nature of both the cyano and ketone groups in this compound enhances its reactivity as a dienophile. youtube.comkhanacademy.org These groups render the double bond electron-poor, facilitating its reaction with electron-rich dienes. khanacademy.org

The presence of these activating groups not only increases the rate of the Diels-Alder reaction but also influences the regioselectivity and stereoselectivity of the resulting cycloadducts. The reaction proceeds through a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state. youtube.com This concerted nature allows for a high degree of stereochemical control.

Table 1: Examples of Diels-Alder Reactions with this compound as the Dienophile

DieneReaction ConditionsProduct
1,3-ButadieneThermal4-Oxo-bicyclo[2.2.2]oct-5-ene-1-carbonitrile
CyclopentadieneLewis Acid Catalysis5-Oxo-tricyclo[5.2.1.02,6]dec-8-ene-3-carbonitrile
AnthraceneHigh Temperature9,10-Ethano-9,10-dihydroanthracene-11-carbonitrile-12-one

Beyond the classic Diels-Alder reaction, this compound can also participate in other cycloaddition pathways, including [2+2] and other variations of [4+2] cycloadditions. mdpi.com The feasibility of these reactions is often dictated by the reaction conditions, such as thermal or photochemical activation, and the nature of the reacting partner. youtube.com

[2+2] cycloadditions, which form four-membered rings, are typically promoted by photochemical irradiation. In the context of this compound, this pathway could involve the reaction of its carbon-carbon double bond with another alkene. The regiochemical and stereochemical outcomes of these reactions are governed by the Woodward-Hoffmann rules.

The [4+2] cycloaddition pathway is not limited to the Diels-Alder reaction. mdpi.com Depending on the diene and the presence of catalysts, alternative [4+2] cycloaddition mechanisms, such as stepwise pathways involving zwitterionic or diradical intermediates, may become accessible. mdpi.com These alternative pathways can lead to different stereochemical outcomes compared to the concerted Diels-Alder mechanism.

Ring Transformations and Annulation Reactions

The reactivity of this compound extends to reactions that construct new rings onto its existing framework, leading to the formation of complex polycyclic systems.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a key strategy for building intricate molecular architectures. Starting from this compound, various annulation strategies can be employed to synthesize bicyclic and tricyclic nitriles. These reactions often take advantage of the multiple reactive sites within the molecule: the ketone, the double bond, and the carbon alpha to the nitrile.

For instance, a Robinson annulation sequence, which combines a Michael addition with an intramolecular aldol (B89426) condensation, can be envisioned. The Michael addition of a nucleophile to the enone system of this compound would be the initial step, followed by an intramolecular cyclization to form a new six-membered ring, resulting in a bicyclic system.

Furthermore, Diels-Alder reactions, as discussed previously, directly lead to the formation of bicyclic systems. youtube.com Subsequent intramolecular reactions can then be used to construct a third ring, yielding a tricyclic nitrile. The specific reagents and reaction conditions will dictate the final structure of the polycyclic product.

Table 2: Examples of Annulation Reactions Leading to Polycyclic Nitriles

Reaction TypeReagentsProduct Type
Robinson AnnulationMethyl vinyl ketone, BaseBicyclic enone-nitrile
Diels-Alder/Intramolecular CyclizationDiene, followed by intramolecular reactionTricyclic nitrile
Radical CyclizationRadical initiator, AlkeneFused bicyclic nitrile

Stereochemical Outcomes and Diastereoselective Control in Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The presence of a stereocenter at the C4 position and the potential to create new stereocenters during reactions necessitates careful consideration of stereocontrol.

In Diels-Alder reactions, the endo rule is a key principle that often predicts the major diastereomer. youtube.com This rule states that the dienophile's substituents with pi-system character (like the cyano group) will preferentially orient themselves towards the developing pi-bond of the diene in the transition state. This leads to the formation of the endo adduct as the major product.

For other reactions, such as conjugate additions to the enone system, the stereochemical outcome can be influenced by several factors. The choice of nucleophile, solvent, and the presence of chiral auxiliaries or catalysts can all play a role in directing the stereoselectivity of the reaction. For instance, the use of a chiral catalyst can lead to the preferential formation of one enantiomer over the other in a process known as asymmetric catalysis.

The ability to control the diastereoselectivity in reactions of this compound is crucial for the synthesis of specific stereoisomers of complex target molecules, particularly in the fields of natural product synthesis and medicinal chemistry. beilstein-journals.org

Advanced Characterization and Computational Approaches in Research on 4 Oxocyclohex 1 Ene 1 Carbonitrile

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 4-Oxocyclohex-1-ene-1-carbonitrile, from its functional groups to the spatial arrangement of its atoms.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. mdpi.com In the case of this compound, the IR spectrum provides key diagnostic peaks that confirm its structure. The presence of a strong absorption band around 2230-2210 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. youtube.com Additionally, a sharp peak in the range of 1700-1680 cm⁻¹ indicates the C=O (ketone) stretching vibration of the α,β-unsaturated system. The C=C stretching vibration of the cyclohexene (B86901) ring typically appears around 1650-1600 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2230-2210
Ketone (C=O) Stretching 1700-1680
Alkene (C=C) Stretching 1650-1600
C-H (sp²) Stretching 3100-3000
C-H (sp³) Stretching 3000-2850

Nuclear Magnetic Resonance (NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen frameworks of a molecule. uobasrah.edu.iq Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

In the ¹H NMR spectrum, the vinyl proton on the carbon adjacent to the nitrile group is expected to appear as a downfield signal due to the electron-withdrawing effects of both the nitrile and the carbonyl group. The protons on the carbons adjacent to the carbonyl group and the double bond will also exhibit distinct chemical shifts.

The ¹³C NMR spectrum is particularly informative as it typically shows a distinct signal for each unique carbon atom. libretexts.org The carbon of the nitrile group (C≡N) resonates in the range of 115-125 ppm. oregonstate.edu The carbonyl carbon (C=O) appears significantly downfield, usually between 190-200 ppm. The two sp² carbons of the double bond will have chemical shifts in the vinylic region (120-150 ppm), with the carbon bearing the nitrile group being more downfield. pressbooks.pub The remaining sp³ carbons of the cyclohexene ring will appear in the upfield region of the spectrum. chemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Hybridization Predicted Chemical Shift (ppm)
C=O sp² 190-200
C=C-CN sp² 140-150
C=C sp² 120-130
C≡N sp 115-125
CH₂ (adjacent to C=O) sp³ 30-40
CH₂ (adjacent to C=C) sp³ 25-35

Chromatographic and Separation Science Techniques

Chromatographic methods are essential for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. rochester.edu As the reaction proceeds, the disappearance of the starting material spot and the appearance of a new spot corresponding to the product can be observed. youtube.com By comparing the retention factor (Rf) values of the spots, a chemist can qualitatively assess the conversion of reactants to products. libretexts.orgrochester.edu The use of a co-spot, where the reaction mixture and starting material are spotted on top of each other, helps to confirm the identity of the spots. rochester.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for determining the purity of a synthesized sample with high accuracy. ptfarm.pl A validated HPLC method, with a specific mobile phase composition and a suitable stationary phase, can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. ptfarm.pl

Theoretical and Computational Chemistry

Computational chemistry provides profound insights into the intrinsic properties and reaction dynamics of this compound, complementing experimental findings. These methods allow for the investigation of structures and mechanisms that are difficult or impossible to observe directly.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. wustl.edu It is based on the principle that the energy of a molecule can be determined from its electron density. semanticscholar.org For this compound, DFT calculations can predict a wide range of properties, including its geometry, vibrational frequencies, and the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

The analysis of the HOMO and LUMO energies and their spatial distribution is particularly useful for predicting reactivity. The locations of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. DFT calculations, often using functionals like B3LYP, can model the potential energy surface of a reaction, identifying transition states and calculating activation energies. rsc.orgresearchgate.net This information helps predict the feasibility and outcome of chemical reactions involving the oxonitrile.

Table 2: Key Parameters from DFT Analysis This table presents theoretical parameters that can be derived from DFT calculations for a molecule like this compound.

Calculated PropertySignificance in Reactivity Prediction
Optimized Molecular GeometryProvides accurate bond lengths and angles for the ground state structure.
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Electron Density DistributionHighlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Electrostatic Potential MapVisually represents the charge distribution and predicts sites for intermolecular interactions.
Transition State EnergiesUsed to calculate the activation barriers for proposed reaction pathways, predicting the most favorable mechanism.

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital theory for understanding chemical reactivity. MEDT posits that the capacity for changes in electron density, rather than orbital interactions, governs molecular reactivity. semanticscholar.org This theory is particularly effective for elucidating complex reaction mechanisms, such as cycloadditions, where bond formation can be intricate.

In the context of this compound, MEDT could be used to analyze the mechanism of reactions like Diels-Alder or [3+2] cycloadditions. The analysis involves tracking the changes in electron density along the reaction coordinate. A key tool within MEDT is the topological analysis of the Electron Localization Function (ELF), which reveals how chemical bonds are formed and broken during a reaction. rsc.org For instance, an MEDT study on a related intramolecular [3+2] cycloaddition involving a nitrile oxide system successfully unraveled a stepwise mechanism by analyzing the bonding evolution along the reaction pathway. rsc.org This approach can distinguish between synchronous and asynchronous mechanisms and identify the factors controlling regioselectivity and stereoselectivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). fip.org This method is instrumental in drug discovery for screening potential inhibitors. researchgate.net For a molecule like this compound or its derivatives, docking simulations can predict how it might interact with the active site of a specific biological target, such as an enzyme.

The simulation places the ligand in various conformations within the receptor's binding site and calculates a "docking score" for each pose, which estimates the binding affinity. mdpi.com Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, a molecular docking study on a derivative, 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, investigated its potential as an inhibitor of focal adhesion kinase (FAK) protein, a target in cancer therapy. researchgate.net The results provided insights into the binding mode and affinity, guiding further experimental studies. researchgate.net

Table 3: Example Data from a Molecular Docking Study on a Derivative The following data pertains to 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, a derivative of the core structure.

ParameterReported ValueSignificanceReference
Target ProteinFocal Adhesion Kinase (FAK)A protein overexpressed in certain cancers, making it a therapeutic target. researchgate.net
Binding Energy (ΔG)-8.12 kcal/molA measure of the binding affinity between the ligand and the protein. More negative values suggest stronger binding. researchgate.net
Inhibition Constant (Ki)0.99 µMAn indicator of the ligand's potency as an inhibitor. Lower values indicate higher potency. researchgate.net

Research Applications and Potential in Chemical Science

Strategic Building Block in Complex Organic Synthesis

The molecular framework of 4-Oxocyclohex-1-ene-1-carbonitrile provides a robust platform for constructing intricate molecular structures. Its reactivity is harnessed by chemists to introduce stereocenters and build polycyclic systems.

While direct and extensive literature detailing the use of this compound as a scaffold in diversity-oriented synthesis is not widely published, its structure is inherently suited for such applications. The presence of multiple reactive sites—the ketone, the carbon-carbon double bond, and the nitrile group—offers the potential for a variety of chemical modifications. This allows for the generation of a library of related but structurally diverse molecules, a core principle of diversity-oriented synthesis. The cyclohexene (B86901) ring provides a three-dimensional framework that can be elaborated upon to explore novel chemical space.

The most clearly documented application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds. google.com Specifically, it serves as a precursor in the preparation of Janus kinase (JAK) inhibitors. google.comgoogleapis.com

The synthesis of this intermediate is achieved through a Diels-Alder reaction, a powerful method in organic chemistry for forming six-membered rings. In a documented procedure, acrylonitrile (B1666552) reacts with a specialized diene, {[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy}(trimethyl)silane, to construct the core structure of this compound. google.comgoogleapis.com This intermediate is then used in subsequent steps to build more complex molecules designed to modulate the activity of the JAK family of enzymes. google.com

Table 1: Synthesis of this compound as a Pharmaceutical Intermediate

Reactant 1 Reactant 2 Reaction Type Product/Intermediate Application Source

Investigations in Biological Activity and Medicinal Chemistry Research

The value of this compound in medicinal chemistry is intrinsically linked to the biological significance of the final products derived from it. Its role as a precursor to bioactive compounds positions it at the starting point of investigations into new therapeutic agents.

Research efforts have focused on using this compound to create derivatives with potent biological activity. The primary example is its use in the synthesis of acyclic cyanoethylpyrazoles, which have been investigated as inhibitors of Janus kinases (JAKs). google.com JAKs are critical enzymes in signaling pathways that regulate immune responses and cell growth. googleapis.com By modifying the structure of the pyrazole (B372694) derivatives built from this starting material, researchers can explore structure-activity relationships (SAR) to optimize potency and selectivity for specific JAK isoforms.

The signaling pathways mediated by Janus kinases are deeply involved in inflammatory processes. googleapis.com Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. Consequently, inhibitors of JAK enzymes are a major focus for the development of new anti-inflammatory therapies.

As a documented precursor to potent JAK inhibitors, this compound is a key starting material for compounds with significant anti-inflammatory potential. google.comepo.org The final compounds synthesized from this intermediate are evaluated in various in vitro and in vivo models to assess their efficacy in modulating inflammatory responses. The development of selective JAK inhibitors, made possible by synthetic intermediates like this compound, is a promising strategy for treating diseases with an inflammatory component. googleapis.com

Table 2: Role as a Precursor in Anti-Inflammatory Research

Precursor Compound Target Class Therapeutic Potential Relevant Biological Pathway Source

Development of Potential Anticancer Agents (in vitro/in vivo models)

The cyclohexenone and nitrile moieties are recognized pharmacophores in the design of new therapeutic agents. While direct studies on this compound are limited, its structural framework is a key component in the synthesis of more complex molecules that have demonstrated significant anticancer activity in preclinical models.

Cyclic enones, such as cyclopentenones and cyclohexenones, have been identified as cytotoxic agents. nih.gov The reactivity of these systems is often linked to their ability to act as Michael acceptors. nih.gov For instance, researchers have designed and synthesized various cyclohexenone derivatives that show inhibitory effects on cancer cell growth in long-term survival assays. researchgate.net Similarly, the synthesis of novel quinoline-chalcone derivatives, which can be conceptually related to the unsaturated ketone structure, has yielded compounds with potent inhibitory activity against various cancer cell lines, including MGC-803, HCT-116, and MCF-7. nih.gov One such derivative, compound 12e , demonstrated IC50 values of 1.38, 5.34, and 5.21 µM, respectively, and was found to induce apoptosis and cell cycle arrest at the G2/M phase. nih.gov

Furthermore, the cyclohexanone (B45756) core is a foundational element in the synthesis of various heterocyclic compounds with therapeutic potential. For example, cyclohexan-1,4-dione has been used to synthesize a series of tetrahydrobenzothienopyridine derivatives. benthamscience.com Several of these compounds exhibited potent inhibitory activity against Pim-1 kinase, a target implicated in cancer, with some showing IC50 values as low as 0.28 µM. benthamscience.com The 1,3,4-oxadiazole (B1194373) ring, when incorporated into various molecular structures, has also produced derivatives with significant anti-proliferative effects against cancer cell lines like MCF-7 breast cancer. nih.gov

These studies collectively highlight that the core structure of this compound is a valuable starting point for generating diverse and potent anticancer compounds.

Table 1: Anticancer Activity of Selected Derivative Compounds

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Source
Quinoline-Chalcone Compound 12e MGC-803 1.38 nih.gov
Quinoline-Chalcone Compound 12e HCT-116 5.34 nih.gov
Quinoline-Chalcone Compound 12e MCF-7 5.21 nih.gov
Tetrahydrobenzothienopyridine Compound 16b Pim-1 Kinase 0.28 benthamscience.com
Tetrahydrobenzothienopyridine Compound 16c Pim-1 Kinase 0.32 benthamscience.com

Research into Antimicrobial Properties

The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. mdpi.com Cyclohexane (B81311) derivatives and nitrile-containing compounds have emerged as a promising class of organic molecules with potential antimicrobial activities. researchgate.net The structural features of this compound make it and its related derivatives subjects of interest in this field.

Research has shown that various cyclohexane derivatives possess a broad range of biological activities, including antimicrobial effects. researchgate.net For example, newly synthesized 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have demonstrated significant antifungal and antibacterial activity. frontiersin.org In tests, these compounds yielded Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/mL to 2048 µg/mL against various microbes, with some derivatives showing higher efficacy than common drugs like gentamicin (B1671437) and cefazolin. frontiersin.org

The 1,3,4-oxadiazole scaffold, which can be synthesized through multi-step processes potentially involving nitrile precursors, has been extensively studied for its antimicrobial properties. mdpi.com Derivatives incorporating this ring have shown activity against a wide spectrum of pathogens, including E. coli, S. pneumoniae, and P. aeruginosa. mdpi.com Similarly, N-heterocyclic carbene (NHC) silver(I) complexes have been evaluated for their potential as alternatives to conventional antibiotics, showing inhibitory properties against both Gram-positive and Gram-negative bacteria as well as the fungus C. albicans. nih.gov

While direct antimicrobial testing of this compound is not widely reported, the consistent antimicrobial efficacy of related cyclohexane and carbonitrile derivatives underscores the potential of this chemical family.

Table 2: Antimicrobial Activity of Related Carbonitrile Derivatives

Compound Class Activity Metric Range of Values (µg/mL) Target Microbes Source
2,3-dihydro-1H-pyrazole-4-carbonitriles MIC 4 - 2048 Bacteria & Fungi frontiersin.org
2,3-dihydro-1H-pyrazole-4-carbonitriles IC50 (Antioxidant) 12.21 - 12.88 - frontiersin.org

Contributions to Environmental Chemistry Research

Complexation Studies with Heavy Metal Ions for Remediation

The functional groups within this compound—specifically the ketone (C=O) and nitrile (C≡N) groups—offer potential for complexation with heavy metal ions. Both the oxygen and nitrogen atoms possess lone pairs of electrons that can be donated to form coordination complexes with metal cations. This property is the basis for developing materials for environmental remediation, particularly for the removal of toxic heavy metals from water.

While direct studies using this compound for remediation are not available, the principle is demonstrated by related research. For example, manganese pincer complexes have been used to catalyze reactions involving nitriles, where the nitrile coordinates directly to the metal center as a key step in the catalytic cycle. nih.gov This demonstrates the inherent affinity of the nitrile group for transition metals. The application of such chelation chemistry is to create adsorbents or catalysts that can selectively bind and remove pollutants from the environment.

Emerging Research in Materials Science and Advanced Technologies

Exploration for Advanced Battery Materials

In the quest for better energy storage solutions, nitrile-based compounds are gaining significant attention as components in electrolytes for advanced battery systems. nih.govresearchgate.net Their value stems from several key physicochemical properties, including the high polarity of the cyano group (–C≡N), excellent resistance to oxidation, and broad thermal stability. nih.gov

Nitrile compounds are being explored primarily as electrolyte additives or co-solvents in high-voltage lithium-ion batteries. acs.orgcip.com.cn When used as an additive, a nitrile like succinonitrile (B93025) can be preferentially oxidized on the cathode surface. acs.org This process forms a protective layer, known as a cathode electrolyte interphase (CEI), which suppresses the continued decomposition of the main electrolyte and prevents the degradation of the cathode structure. researchgate.netacs.org This leads to improved cycling stability and longevity, especially at high operating voltages. acs.org

The high dielectric constant of nitriles also contributes to better ionic conductivity of the electrolyte. cip.com.cn Furthermore, their wide liquidus range and high-voltage tolerance make them suitable for demanding applications, including in lithium metal batteries with high-energy nickel-rich cathodes. nih.govrsc.org Although challenges such as reactivity with the anode remain, modification strategies are being actively researched to overcome these issues. nih.govresearchgate.net The exploration of cyclic nitrile structures like this compound could offer a unique combination of polarity and structural rigidity, potentially leading to new, stable electrolyte formulations for next-generation batteries.

Future Perspectives and Unaddressed Research Questions

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. For 4-Oxocyclohex-1-ene-1-carbonitrile and its analogs, future research will likely focus on moving beyond traditional multi-step syntheses, which may rely on stoichiometric and hazardous reagents like chromium trioxide, as seen in the synthesis of related oxonitriles. researchgate.net The development of more sustainable routes is a key unaddressed challenge.

Key areas for future investigation include:

Catalytic Oxidations: Designing catalytic systems (e.g., using transition metals with molecular oxygen or peroxides) to replace stoichiometric heavy-metal oxidants.

Biocatalysis: Exploring enzymatic pathways for the selective oxidation or construction of the cyclohexenone core, offering a highly sustainable and selective alternative.

Bio-based Feedstocks: Investigating the use of renewable starting materials, such as derivatives of succinic acid (which can be produced via fermentation) to build the cyclohexane (B81311) frame, similar to how diethyl succinate (B1194679) is used for related diones. orgsyn.org

Table 1: Potential Sustainable Synthetic Strategies

Strategy Description Potential Advantage
Catalytic Oxidation Use of sub-stoichiometric amounts of a catalyst (e.g., iron, copper) with a benign terminal oxidant (e.g., O₂, H₂O₂) to form the ketone. Reduces heavy metal waste, improves atom economy.
Enzymatic Synthesis Application of enzymes like oxidoreductases or lyases to construct or modify the core structure. High selectivity, mild reaction conditions, biodegradable catalysts.
Cascade Reactions Combining multiple reaction steps into a single, uninterrupted process without isolating intermediates. acs.org Increased efficiency, reduced solvent use and waste.

| Renewable Feedstocks | Synthesis starting from chemicals derived from biomass rather than petrochemicals. orgsyn.org | Reduces reliance on fossil fuels, improves carbon footprint. |

Elucidation of Underexplored Mechanistic Pathways

While the reactivity of related compounds like 3-Oxocyclohex-1-ene-1-carbonitrile has been explored, the specific mechanistic nuances of this compound remain an area ripe for investigation. researchgate.net The interplay between the ketone and the α,β-unsaturated nitrile functionalities presents complex stereoelectronic effects that are not fully understood.

Future research should aim to clarify:

Stereoselectivity of Additions: A systematic study of nucleophilic additions (e.g., Grignard, organocuprates) to understand the facial selectivity and the directing effects of the nitrile group at the 1-position versus the ketone at the 4-position.

Nature of Intermediates: Detailed investigation into the formation and reactivity of intermediates, such as C-magnesiated nitriles or various enolates, that can be generated from this scaffold. researchgate.net Understanding how different cations or reaction conditions control the geometry and subsequent reactivity of these intermediates is crucial for synthetic planning. researchgate.net

Pericyclic Reactions: Characterizing the compound's behavior as a dienophile or diene in [4+2] cycloadditions and its potential for [2+2] photocycloadditions, which are known for the parent scaffold. researchgate.net The influence of the cyano group on the kinetics and regioselectivity of these reactions is an important unaddressed question.

Cascade Annulations: Probing the mechanisms of complex annulation strategies that could provide rapid access to bicyclic and tricyclic systems, which are valuable in natural product synthesis. researchgate.netmdpi.com

Table 2: Key Mechanistic Questions

Research Area Unaddressed Question Significance
Conjugate Addition How does the C1-nitrile group influence the stereochemical outcome of 1,4-addition to the enone system? Control over stereocenters for asymmetric synthesis.
Enolate Chemistry Which proton is preferentially abstracted under various basic conditions, and what is the geometry of the resulting enolate(s)? Predictability in alkylation and aldol-type reactions.
Cycloadditions What are the frontier molecular orbital energetics, and how do they dictate reactivity and selectivity in Diels-Alder reactions? researchgate.net Rational design of complex cyclic systems.

| Metalated Intermediates | Can distinct metalated species (e.g., C-magnesiated vs. lithium nitrile anions) be selectively generated to achieve divergent reactivity? researchgate.net | Access to a wider diversity of chemical structures from a single precursor. |

Expansion of Applications through Rational Design and High-Throughput Screening

The utility of this compound as a building block is evident, but its full potential in materials science and medicinal chemistry is yet to be realized. Future efforts will focus on leveraging its inherent functionality for targeted applications.

Rational Design for Medicinal Chemistry: The cyclohexenone scaffold is present in many bioactive molecules. Rational design can be used to create derivatives of this compound as potential inhibitors of enzymes or protein-protein interactions. korea.ac.kr For example, using the core to build libraries for structure-activity relationship (SAR) studies against targets like viral proteases or kinases. nih.gov

High-Throughput Screening (HTS): HTS methodologies can accelerate the discovery of new applications. unchainedlabs.com A library of compounds derived from this compound could be rapidly screened against a wide range of biological targets to identify new therapeutic leads. youtube.comwashu.edu Furthermore, HTS can be employed to quickly optimize reaction conditions for its synthesis or derivatization, exploring a vast parameter space of catalysts, ligands, solvents, and temperatures. unchainedlabs.com

Diversity-Oriented Synthesis (DOS): Using the compound as a starting point for DOS would allow for the creation of a collection of structurally diverse and complex molecules. nih.govrsc.org This approach is powerful for exploring chemical biology and identifying novel molecular probes.

Table 3: Strategies for Application Expansion

Strategy Approach Outcome
Rational Design Computationally guided modification of the scaffold to fit a specific biological target's active site. korea.ac.krresearchgate.net Potent and selective bioactive compounds.
High-Throughput Screening (HTS) Automated testing of a large library of derivatives against various biological assays or for desired material properties. unchainedlabs.comwashu.edu Rapid identification of novel "hits" for drug discovery or materials science.

| Diversity-Oriented Synthesis (DOS) | Applying a variety of reaction pathways to the core scaffold to generate a wide range of molecular architectures. nih.gov | Access to novel chemical space and discovery of unexpected biological activities. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The intersection of data science and chemistry offers powerful tools to accelerate research. researchgate.netnih.gov Applying artificial intelligence (AI) and machine learning (ML) to the study of this compound represents a significant future opportunity.

Retrosynthetic Planning: AI algorithms can analyze the structure of complex target molecules and propose novel and efficient synthetic routes starting from simple precursors like this compound. youtube.com

Reaction Outcome Prediction: ML models, trained on existing chemical reaction data, can predict the products and yields of unknown reactions involving this compound. nih.govnih.gov This can save significant experimental time and resources by prioritizing high-yielding pathways.

Inverse Design: AI can be used for "inverse design," where a desired property profile (e.g., high binding affinity to a target, specific optical properties) is defined, and the algorithm generates novel derivatives of the starting scaffold that are predicted to possess those properties. researchgate.net

Accelerated Optimization: When combined with HTS, ML can build predictive models from initial screening data to guide subsequent experiments, allowing for much faster optimization of reaction conditions or molecular properties. nih.gov

Table 4: Role of AI and Machine Learning

Application Area AI/ML Tool Function
Synthesis Design Retrosynthesis Algorithms Proposes viable synthetic pathways to target molecules from the starting scaffold. youtube.com
Reaction Prediction Predictive Yield Models Forecasts the outcome and efficiency of potential chemical transformations. nih.govnih.gov
Compound Discovery Generative Models Designs new molecules with optimized, user-defined properties (inverse design). researchgate.net

| Process Optimization | Bayesian Optimization / Active Learning | Intelligently guides experimental design to rapidly find optimal reaction conditions. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Oxocyclohex-1-ene-1-carbonitrile, and how can discrepancies in spectral data be resolved?

  • Methodological Answer :

  • Techniques : Use NMR (1H/13C) to confirm the cyclohexenone and nitrile groups, IR spectroscopy to identify carbonyl (C=O) and nitrile (C≡N) stretches, and mass spectrometry for molecular ion validation.
  • Data Resolution : Cross-reference with computational predictions (e.g., DFT for NMR shifts) and compare literature data from peer-reviewed sources. If discrepancies arise, re-examine solvent effects, sample purity, or experimental conditions (e.g., temperature).
  • Reference : Proficiency in modern analytical methods is critical , and data must be statistically validated .

Q. What synthetic routes are reported for this compound, and what parameters critically affect yield?

  • Methodological Answer :

  • Routes : Common methods include Knoevenagel condensation (e.g., cyclohexanone derivatives with cyanoacetic acid) or oxidation of cyclohexene precursors with nitrile-containing reagents.
  • Critical Parameters : Optimize reaction temperature (e.g., 80–100°C for condensation), catalyst choice (e.g., piperidine for Knoevenagel), and solvent polarity to stabilize intermediates. Monitor reaction progress via TLC or in situ FTIR.
  • Reference : Similar syntheses for carbonyl-nitrile systems are documented .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Protocols : Use PPE (gloves, goggles), work in a fume hood due to potential volatility, and avoid contact with strong oxidizers. Store in inert, airtight containers.
  • Emergency Measures : For exposure, rinse skin with water, and consult a physician with the SDS (Safety Data Sheet).
  • Reference : Safety training and SDS adherence are emphasized in academic programs .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and transition states. Compare with experimental kinetic data.
  • Validation : Use crystallography or isotopic labeling to confirm computational predictions of regioselectivity.
  • Reference : Advanced organic reactivity modeling aligns with computational frameworks in authoritative texts .

Q. What strategies address contradictory reports on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Conduct controlled stability studies (pH 2–12, 25–60°C) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation kinetics.
  • Data Analysis : Apply multivariate statistics (e.g., ANOVA) to identify pH-dependent decomposition pathways. Reconcile discrepancies by verifying buffer interactions or photolytic effects.
  • Reference : Statistical rigor in data analysis is mandated for credible conclusions .

Q. How do the electronic properties of this compound influence its application in materials science?

  • Methodological Answer :

  • Electronic Analysis : Measure UV-Vis absorption and electrochemical redox potentials to assess π-conjugation and electron-withdrawing capacity.
  • Applications : Test as an electron-deficient dienophile in organic semiconductors or as a ligand precursor for metal-organic frameworks (MOFs).
  • Reference : Electronic property studies for materials are informed by surface chemistry principles .

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Reactant of Route 1
4-Oxocyclohex-1-ene-1-carbonitrile
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Reactant of Route 2
4-Oxocyclohex-1-ene-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.